molecular formula C8H7NO5 B8379435 5-Nitro-3-hydroxymethyl benzoic acid

5-Nitro-3-hydroxymethyl benzoic acid

Cat. No.: B8379435
M. Wt: 197.14 g/mol
InChI Key: BVGGMGCTBNETLQ-UHFFFAOYSA-N
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Description

5-Nitro-3-hydroxymethyl benzoic acid is a nitro-substituted benzoic acid derivative characterized by a nitro (-NO₂) group at the 5th position and a hydroxymethyl (-CH₂OH) group at the 3rd position of the benzene ring. This structure confers unique physicochemical properties, including enhanced acidity due to the electron-withdrawing nitro group and increased hydrophilicity from the hydroxymethyl substituent.

Properties

Molecular Formula

C8H7NO5

Molecular Weight

197.14 g/mol

IUPAC Name

3-(hydroxymethyl)-5-nitrobenzoic acid

InChI

InChI=1S/C8H7NO5/c10-4-5-1-6(8(11)12)3-7(2-5)9(13)14/h1-3,10H,4H2,(H,11,12)

InChI Key

BVGGMGCTBNETLQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)[N+](=O)[O-])CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

  • 3-Nitrobenzoic Acid : Lacks the hydroxymethyl group but shares the nitro substitution at the 3rd position. This compound is widely used in industrial applications, with documented safety protocols due to its reactivity and toxicity .
  • 3-Methoxy-2-nitrobenzoic Acid : Features a methoxy (-OCH₃) group at the 3rd position and nitro at the 2nd position. The methoxy group increases hydrophobicity compared to hydroxymethyl, altering solubility and extraction behavior .
  • 4-(3-Nitrobenzyloxy)benzoic Acid Methyl Ester : An ester derivative with a nitrobenzyloxy substituent. The ester group reduces acidity (higher pKa) compared to free carboxylic acids, impacting reactivity and membrane phase distribution .

Physicochemical Properties

Property 5-Nitro-3-hydroxymethyl Benzoic Acid (Inferred) 3-Nitrobenzoic Acid 3-Methoxy-2-nitrobenzoic Acid
Acidity (pKa) ~2.1–2.5 (estimated) 2.1 ~3.0 (due to methoxy group)
Solubility in Water Moderate (polar hydroxymethyl) Low Very low (hydrophobic methoxy)
Extraction Efficiency High (nitro group enhances membrane affinity) High Moderate

Notes:

  • The nitro group increases acidity by stabilizing the deprotonated form via resonance. Hydroxymethyl enhances water solubility compared to methoxy or ester derivatives.
  • Extraction rates for nitrobenzoic acids are typically higher than acetic acid due to larger distribution coefficients (m) in membrane phases .

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